molecular formula C22H30N2O4S B13368640 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine

Cat. No.: B13368640
M. Wt: 418.6 g/mol
InChI Key: CVHQNFZYFZOAKM-UHFFFAOYSA-N
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Description

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-diethoxyphenylsulfonyl group and a 4-ethylphenyl group

Preparation Methods

The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine include other sulfonyl piperazines with different substituents on the aromatic rings or the piperazine ring. These compounds may have similar chemical properties but can exhibit different biological activities or reactivity profiles due to the variations in their structures. Examples of similar compounds include:

  • 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
  • 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-methylphenyl)piperazine

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonyl-4-(4-ethylphenyl)piperazine

InChI

InChI=1S/C22H30N2O4S/c1-4-18-7-9-19(10-8-18)23-13-15-24(16-14-23)29(25,26)22-17-20(27-5-2)11-12-21(22)28-6-3/h7-12,17H,4-6,13-16H2,1-3H3

InChI Key

CVHQNFZYFZOAKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OCC)OCC

Origin of Product

United States

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